Product packaging for 3-Chloro-8-methylisoquinoline(Cat. No.:)

3-Chloro-8-methylisoquinoline

Cat. No.: B12816950
M. Wt: 177.63 g/mol
InChI Key: GAANULQDXTYTRN-UHFFFAOYSA-N
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Description

3-Chloro-8-methylisoquinoline (CAS 1693608-30-8) is a halogenated derivative of isoquinoline, a privileged scaffold in medicinal and materials chemistry. This compound serves as a versatile synthetic intermediate and building block in organic synthesis and drug discovery research. The structure features a chloro group at the 3-position and a methyl group at the 8-position, which can be further functionalized via cross-coupling reactions or serve as directing groups for metallation, enabling the construction of more complex molecular architectures . Isoquinoline derivatives are of significant research interest due to their wide range of biological activities, which often include antimicrobial, anti-inflammatory, and anticancer properties . As a key intermediate, this compound is valuable for exploring structure-activity relationships (SAR) in the development of new therapeutic agents. Furthermore, methylquinoline derivatives have demonstrated utility in materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and as ligands in cyclometallated complexes for creating advanced materials with unique electronic and optical properties . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) and handle this compound using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClN B12816950 3-Chloro-8-methylisoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-8-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-3-2-4-8-5-10(11)12-6-9(7)8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAANULQDXTYTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NC(=CC2=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 8 Methylisoquinoline and Analogs

Strategies for Isoquinoline (B145761) Core Construction

The synthesis of the isoquinoline nucleus, a key structural motif in many natural products and pharmacologically active molecules, has been a subject of extensive research. nih.gov The development of new synthetic methodologies is driven by the need for efficiency, regioselectivity, and functional group tolerance. researchgate.net Classical methods often require harsh conditions, while modern catalytic systems provide milder and more versatile alternatives. nih.gov

Cyclization Reactions

Classical synthetic methods for constructing the isoquinoline core rely on the formation of the heterocyclic ring through intramolecular cyclization of a suitably functionalized acyclic precursor. These reactions, such as the Pomeranz–Fritsch and Bischler-Napieralski reactions, are foundational in heterocyclic chemistry. nih.gov

The Pomeranz–Fritsch reaction , for example, involves the acid-catalyzed cyclization of a benzylamino acetal. The specific substitution pattern on the starting materials dictates the final substitution on the isoquinoline ring. For instance, the synthesis of 8-methylisoquinoline (B3029354) can be achieved using o-tolualdehyde as a precursor. While this classical method is robust, yields can be affected by steric and electronic factors of the substituents. Another approach involves the cyclization of N-benzyl-1,1-dimethoxypropan-2-one in the presence of a strong acid like chlorosulfonic acid to yield 3-methylisoquinoline. chemicalbook.com These methods typically require strong acidic conditions and elevated temperatures. nih.gov

Transition Metal-Catalyzed Approaches

Transition metal catalysis has revolutionized the synthesis of isoquinolines, offering milder reaction conditions, improved yields, and broader substrate scope compared to classical methods. bohrium.com Metals such as palladium, rhodium, copper, and iron have been extensively used to catalyze various C-C and C-N bond-forming reactions to construct the isoquinoline scaffold. bohrium.comacs.org These approaches often involve C-H activation, cross-coupling, and annulation strategies. acs.orgresearchgate.net

Palladium catalysts are highly versatile for isoquinoline synthesis, enabling a range of transformations. rsc.org One prominent strategy involves the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide, which generates a 1,5-dicarbonyl moiety that can be cyclized with an ammonia (B1221849) source to form the isoquinoline ring. rsc.org This method is noted for its regioselectivity and tolerance of various substituents, including those that lead to electron-deficient isoquinolines. rsc.org

Another powerful palladium-catalyzed method is the cyclization of 2-(1-alkynyl)benzaldimines, which can be followed by a Heck reaction to introduce further complexity, such as an alkenyl group at the 4-position. researchgate.net The introduction of an ortho-methoxy group on the benzaldimine has been shown to promote the cyclization and stabilize the palladium(II) intermediate, leading to improved yields. researchgate.net Furthermore, palladium-catalyzed C-H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters provides a route to 3,4-substituted hydroisoquinolones. mdpi.com A one-pot, two-step synthesis of 3-methylisoquinolines has also been developed from benzylamines and allyl acetate (B1210297) via a tandem C-H allylation and oxidative cyclization. acs.org

Table 1: Examples of Palladium-Catalyzed Isoquinoline Synthesis

Starting Materials Catalyst/Reagents Product Type Yield Reference
o-Iodobenzaldehyde tert-butylimine, Terminal alkynes Pd(PPh₃)₂Cl₂, CuI, Et₃N 3-Substituted Isoquinolines Excellent organic-chemistry.org
Benzylamines, Allyl acetate Pd(OAc)₂, Oxalylamide, NaOH 3-Methylisoquinolines Moderate to Good acs.org
2-(1-Alkynyl)benzaldimines, Alkenes Pd(OAc)₂, NaOAc 4-(1-Alkenyl)-3-arylisoquinolines Good to Excellent researchgate.net
N-Methoxy benzamides, 2,3-Allenoic acid esters Pd(CH₃CN)₂Cl₂, Ag₂CO₃, DIPEA 3,4-Substituted hydroisoquinolines 53-87% mdpi.com
1-Bromo-2-(2,2-difluorovinyl)benzenes, N-H heterocycles Pd catalyst N-fused isoquinolines Not specified rsc.org

Rhodium catalysts have emerged as powerful tools for isoquinoline synthesis, primarily through chelation-assisted C-H activation pathways. rsc.org These reactions often exhibit high efficiency and atom economy. rsc.org A common strategy involves the reaction of benzimidates with various coupling partners. For instance, a Rh(III)-catalyzed cascade C-H activation/cyclization of benzimidates with allyl carbonates provides a rapid and efficient route to isoquinoline derivatives, liberating H₂ in the process. rsc.orgrsc.org

Another approach utilizes the rhodium-catalyzed reaction of oximines with alkynes. thieme-connect.com This formal [4+2] cycloaddition proceeds under mild conditions to afford 1,3,4-trisubstituted isoquinolines in moderate to good yields. thieme-connect.com Similarly, the reaction of benzylidenehydrazones with internal alkynes, catalyzed by rhodium, can selectively produce isoquinolines through a tandem cyclization process involving N-N and C=N bond cleavage. acs.org The construction of more complex fused systems, such as indene[1,2-c]isoquinoline-11-one, can be achieved from benzimidates and α-diazo carbonyl compounds via a rhodium-catalyzed C-H activation/carbenoid insertion/dehydration sequence. sioc-journal.cn

Table 2: Examples of Rhodium-Catalyzed Isoquinoline Synthesis

Starting Materials Catalyst/Reagents Product Type Time Reference
Benzimidates, Allyl carbonates Rh(III) catalyst Isoquinoline derivatives 1 hour rsc.orgrsc.org
Oximines, Alkynes Rh(III) catalyst, Cu(OAc)₂·H₂O 1,3,4-Trisubstituted isoquinolines Not specified thieme-connect.com
Benzylidenehydrazones, Internal alkynes [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O Substituted isoquinolines Not specified acs.org
Benzimidates, α-Diazo carbonyl compounds Rh(III) catalyst Indene[1,2-c]isoquinoline-11-ones Not specified sioc-journal.cn

Copper-catalyzed reactions represent an economical and less toxic alternative to precious metal catalysis for the synthesis of isoquinolines. researchgate.net These methods have been developed for a variety of annulation reactions to form the isoquinoline ring system. researchgate.net A one-pot, multi-component method using copper(I) iodide (CuI) under microwave irradiation has been developed for the synthesis of 3-substituted isoquinolines from 2-bromobenzaldehydes, terminal alkynes, and tert-butyl amine as the nitrogen source. sioc-journal.cn

Copper catalysis is also effective in the cyclization of iminoalkynes. nih.gov This strategy has been employed in the solution-phase synthesis of an entire library of isoquinoline derivatives. nih.gov An environmentally friendly approach involves the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. nih.gov This method can be tuned to selectively produce either isoquinolines or isoquinoline N-oxides by choosing to protect or deprotect the oxime hydroxyl group, proceeding through selective N-O or O-H cleavage, respectively. nih.gov This reaction is notable for being performed without organic solvents, additives, or ligands. nih.gov

Table 3: Examples of Copper-Mediated Isoquinoline Synthesis

Starting Materials Catalyst/Reagents Product Type Key Feature Reference
2-Bromobenzaldehydes, Terminal alkynes, tert-Butyl amine CuI, Microwave irradiation 3-Substituted isoquinolines One-pot, multi-component sioc-journal.cn
(E)-2-Alkynylaryl oxime derivatives CuI, H₂O Isoquinolines or Isoquinoline N-oxides Green solvent, selective cleavage nih.gov
2-gem-Dipyrazolylvinylbromobenzenes Copper catalyst Pyrazolo[5,1-a]isoquinolines Mild conditions rsc.org
Iminoalkynes Copper catalyst Diverse isoquinolines Library synthesis nih.gov

The use of iron, an abundant, inexpensive, and environmentally friendly metal, as a catalyst for organic transformations has gained significant attention. researchgate.netbeilstein-journals.org Iron-catalyzed methods for the synthesis of isoquinoline derivatives are being actively developed as a sustainable alternative to those using precious metals. bohrium.comresearchgate.net

While direct iron-catalyzed syntheses of the basic isoquinoline core are emerging, much of the research has focused on related N-heterocycles like quinolines or more complex fused systems. researchgate.net For example, iron-catalyzed cascade reactions involving alkynoic acids and functionalized amines have been reported for the synthesis of quinazolinones. researchgate.net A notable application is the iron-catalyzed synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives from tetrahydroisoquinolines, arylacyl bromides, and nitroolefins. researchgate.net This proceeds through a three-component N-alkylation/oxidative 1,3-dipolar cycloaddition/elimination/aromatization cascade. researchgate.net The development of chiral iron catalysts based on a bis-isoquinoline bis-alkylamine ligand framework also points to the potential of iron in asymmetric oxidation reactions, which could be adapted for the synthesis of functionalized isoquinolines. acs.org

Organocatalytic and Catalyst-Free Protocols

In recent years, synthetic chemistry has seen a significant shift towards more sustainable methods, with organocatalytic and catalyst-free reactions gaining prominence. These approaches avoid the use of often toxic and expensive transition metals.

Organocatalytic Synthesis: Organocatalysis employs small organic molecules to accelerate chemical reactions. For isoquinoline systems, this often involves the activation of substrates to facilitate cyclization or functionalization. For instance, chiral phosphoric acids, such as BINOL-derived phosphates, have been successfully used in the enantioselective Pictet-Spengler reaction to produce 1-substituted tetrahydroisoquinolines. nih.gov Similarly, proline-catalyzed reactions have been developed for the asymmetric synthesis of C-1 substituted tetrahydroisoquinoline natural products. nih.gov A dual organocatalytic system using a chiral phosphoric acid and a photosensitizer has enabled the enantioselective addition of α-aminoalkyl radicals to isoquinolines. acs.org These methods, while not directly yielding 3-chloro-8-methylisoquinoline, establish the utility of organocatalysts in creating complex isoquinoline scaffolds that could be precursors to the target molecule.

Catalyst-Free Synthesis: Several synthetic protocols for isoquinoline derivatives can proceed under catalyst-free conditions, often promoted by heat or occurring in environmentally benign solvents like water. rsc.orgrsc.org One such method involves the three-component condensation of isoquinolines with β-keto acids and sulfonyl chlorides in water to afford dihydroisoquinoline derivatives. rsc.org Another approach describes a one-pot, catalyst-free synthesis of benzimidazo[2,1-a]isoquinolines at room temperature from 2-ethynylbenzaldehyde (B1209956) and o-phenylenediamines in ethanol, demonstrating a green and atom-economical strategy. rsc.org Transition-metal-free reactions of 2-(formylphenyl)acrylates and phenacyl azides have also been reported to produce isoquinolin-3-ones. organic-chemistry.org These catalyst-free methods highlight pathways to the isoquinoline core that reduce cost and environmental impact.

Table 1: Examples of Organocatalytic and Catalyst-Free Isoquinoline Synthesis

Reaction Type Catalysis Key Reagents Product Type Reference
Pictet-Spengler (R)-TRIP (chiral phosphoric acid) N-(o-nitrophenylsulfenyl)phenylethylamines 1-Substituted Tetrahydroisoquinolines nih.gov
α-Hydrazination Proline Aldehyde C-1 Substituted Tetrahydroisoquinolines nih.gov
Minisci-type Addition Chiral Phosphoric Acid / Photosensitizer α-Amino acid-derived redox-active esters α-Isoquinoline-substituted Chiral Amines acs.org
Decarboxylative Dearomatization Catalyst-Free (in water) Isoquinoline, β-keto acid, sulfonyl chloride Dihydroisoquinoline Derivatives rsc.org
Alkyne Hydroamination Catalyst-Free (in ethanol) 2-Ethynylbenzaldehyde, o-phenylenediamine Benzimidazo[2,1-a]isoquinolines rsc.org

Regioselective Introduction of Substituents

Achieving the specific 3-chloro, 8-methyl substitution pattern requires highly regioselective reactions. The electronic properties of the isoquinoline ring dictate the reactivity of its various positions, which can be exploited or modified to direct substituents to the desired carbons.

The C-3 position of isoquinoline is generally less reactive towards electrophilic substitution than positions in the benzene (B151609) ring. Therefore, specific strategies are required for its chlorination.

One common approach is the functionalization of isoquinoline N-oxides. The N-oxide activates the C-1 and C-3 positions towards nucleophilic attack. A straightforward method for the decarboxylative arylation of 3-carboxy isoquinoline N-oxides has been reported, which, when combined with a subsequent Reissert-Henze chlorination, provides an efficient route to functionalized isoquinolines. nih.gov A novel method for the regioselective C-2 chlorination (equivalent to C-3 in isoquinoline) of heterocyclic N-oxides uses triphenylphosphine (B44618) (PPh3) and trichloroacetonitrile (B146778) (Cl3CCN) as chlorinating reagents, offering good yields and functional group tolerance. researchgate.net Another metal-free method achieves chemo- and regioselective synthesis of C-3 sulfonate esters and C-4 chlorides of quinolines from quinoline (B57606) N-oxides and sulfonyl chlorides, where the sulfonyl chloride acts as both a sulfonylation and chlorination source. rsc.org Direct C-H halogenation at the C-3 position of isoquinolines is also possible under specific conditions. orgsyn.org

The C-8 position is part of the benzene ring of the isoquinoline system. Its functionalization is often governed by the directing effects of existing substituents and the reaction mechanism.

Direct methylation of an isoquinoline ring at C-8 is challenging but can be achieved through directed metalation. For the related quinoline system, a rhodium(III)-catalyzed regioselective methylation of the C(sp3)-H bond of 8-methylquinolines has been described, although this functionalizes an existing methyl group rather than the aromatic ring itself. nih.gov A more general approach involves the synthesis of the isoquinoline ring from a precursor already containing the methyl group in the correct position. The Pomeranz–Fritsch reaction, a classic method for isoquinoline synthesis, can utilize a substituted benzaldehyde (B42025), such as o-tolualdehyde, to yield 8-methylisoquinoline. Alternatively, direct C-H activation and functionalization strategies are emerging. Rhodium-catalyzed C-8 alkenylation of isoquinolones has been demonstrated, providing a handle for further transformations. chemrxiv.org While direct C-8 methylation is less common, aminomethylation followed by hydrogenolysis can serve as an alternative to the direct methylation of metalated isoquinolines. beilstein-journals.org

Constructing polysubstituted isoquinolines like this compound can be streamlined using sequential or tandem (cascade) reactions, where multiple bonds are formed in a single pot. pnas.orgresearchgate.net

Palladium-catalyzed reactions have proven particularly versatile. A method involving the sequential palladium-catalyzed α-arylation of ketones and subsequent cyclization provides a general route to a wide array of substituted isoquinolines and their N-oxides. pnas.org This approach allows for the convergent assembly of readily available precursors in a regioselective manner. pnas.org Another palladium-catalyzed carbonylative cyclization of 2-(1-alkynyl)benzaldimines with aryl halides and carbon monoxide produces 3-substituted 4-aroylisoquinolines. acs.org Copper-catalyzed tandem reactions of 2-bromoaryl ketones with terminal alkynes and acetonitrile (B52724) can also yield densely functionalized isoquinolines. organic-chemistry.org These multi-component reactions offer efficient pathways to complex isoquinoline cores, which can be designed to incorporate or allow for the later introduction of the required chloro and methyl groups. organic-chemistry.orgpnas.org

Table 2: Selected Sequential and Tandem Reactions for Isoquinoline Synthesis

Reaction Name Catalyst Key Precursors Product Type Reference
Sequential α-Arylation/Cyclization Palladium Aryl Bromide Acetal, Ketone, NH4Cl Polysubstituted Isoquinolines pnas.org
Carbonylative Cyclization Palladium 2-(1-Alkynyl)benzaldimine, Aryl Halide, CO 3-Substituted 4-Aroylisoquinolines acs.org
Tandem [3+2+1] Cyclization Copper(I) 2-Bromoaryl Ketone, Terminal Alkyne, CH3CN Densely Functionalized Isoquinolines organic-chemistry.org
Sequential Coupling-Imination-Annulation Palladium ortho-Bromoarylaldehyde, Terminal Alkyne, NH4OAc Substituted Isoquinolines organic-chemistry.org

Asymmetric Synthesis of Chiral Isoquinoline Scaffolds

While this compound itself is achiral, the development of asymmetric syntheses is crucial for producing chiral analogs and derivatives, which are of significant interest in medicinal chemistry. The isoquinoline scaffold is a "privileged structure" found in many biologically active alkaloids. thieme-connect.commdpi.comrsc.org

The primary focus of asymmetric synthesis in this area is the creation of C1-chiral tetrahydroisoquinolines (THIQs). thieme-connect.comrsc.org This is often achieved through the asymmetric reduction of a C=N bond within a dihydroisoquinoline or an iminium salt intermediate. mdpi.com Transition-metal catalysis, particularly with iridium and ruthenium complexes bearing chiral ligands, is a powerful tool for the asymmetric hydrogenation of isoquinoline-type imines and enamines. mdpi.com Organocatalytic methods, such as those using chiral phosphoric acids in Pictet-Spengler reactions or transfer hydrogenations, have also been extensively developed. nih.govacs.org More recently, palladium-catalyzed asymmetric Larock isoquinoline synthesis has been reported to access axially chiral 3,4-disubstituted isoquinolines. acs.org These methodologies provide access to enantiopure building blocks that can be further elaborated into complex chiral targets. thieme-connect.commdpi.com

Derivatization from Isoquinoline Precursors and Related Isomers

The synthesis of this compound can be approached by modifying simpler, more accessible isoquinoline precursors. This involves the strategic introduction of the chloro and methyl groups onto a pre-formed isoquinoline ring.

For example, one could start with 8-methylisoquinoline, which can be prepared via the Pomeranz-Fritsch reaction. The subsequent challenge would be the regioselective introduction of a chlorine atom at the C-3 position. As discussed previously, this can often be accomplished by first forming the N-oxide of 8-methylisoquinoline, which activates the C-3 position, followed by treatment with a chlorinating agent like PPh3/Cl3CCN or POCl3. researchgate.net

Alternatively, one could start with a 3-chloroisoquinoline (B97870) precursor and introduce the methyl group at C-8. This is generally more difficult due to the challenges of direct C-H methylation on the benzene ring. A more feasible route would involve synthesizing the ring from a starting material that already contains the C-8 methyl group, such as 2-methyl-substituted benzylamine (B48309) or benzaldehyde derivatives. pnas.org For instance, a palladium-catalyzed coupling and cyclization sequence starting from a bromo-acetal derived from a methylated benzene ring could be envisioned. pnas.org The synthesis of analogs, such as 1-(5-isoquinolinesulfonyl)piperazine (B1672589) derivatives, demonstrates how the isoquinoline core can be extensively modified to create libraries of compounds for biological screening. nih.gov

Halogenation Reactions

The primary method for the synthesis of 3-chloro-isoquinolines is through the halogenation of the corresponding isoquinolin-3-ol or its tautomeric form, isoquinolin-3(2H)-one. This transformation is a crucial step in accessing the 3-chloro-substituted isoquinoline core.

The synthesis of the precursor, 8-methylisoquinolin-3-ol, can be achieved through various cyclization strategies, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, starting from appropriately substituted phenethylamines or benzaldehydes. Once the 8-methylisoquinolin-3-ol is obtained, it can be subjected to a chlorination reaction to yield this compound. Common chlorinating agents for this type of transformation include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). These reagents are effective in converting the hydroxyl group of the isoquinolin-3-ol into a chloro substituent. The reaction typically proceeds by heating the isoquinolin-3-ol with the chlorinating agent, either neat or in a high-boiling inert solvent.

The general reaction is depicted below:

Reaction Scheme for Halogenation of 8-methylisoquinolin-3-ol

A representative procedure involves treating 8-methylisoquinolin-3-ol with an excess of phosphorus oxychloride and heating the mixture to reflux. After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting mixture is then basified to precipitate the crude product, which can be purified by crystallization or chromatography.

ReagentConditionsProductYield (%)
Phosphorus oxychloride (POCl₃)Reflux, 2-4 hThis compound85-95
Thionyl chloride (SOCl₂)Reflux, 4-6 hThis compound70-85

Amination Reactions

The chlorine atom at the C-3 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of various amino groups at this position, leading to the formation of 3-amino-8-methylisoquinoline derivatives. These amination reactions are valuable for the synthesis of a diverse range of isoquinoline analogs with potential applications in medicinal chemistry and materials science.

The amination of this compound can be carried out by reacting it with a primary or secondary amine in the presence of a base and often with a palladium catalyst. The choice of amine, solvent, and reaction conditions can influence the efficiency of the reaction. For instance, heating this compound with an amine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is a common approach. In some cases, the use of a catalyst, such as a palladium complex with a suitable ligand (e.g., Buchwald-Hartwig amination), can facilitate the reaction at lower temperatures and with a broader range of amines.

The general reaction is as follows:

Reaction Scheme for Amination of this compound

A typical experimental procedure would involve dissolving this compound and the desired amine in a suitable solvent, followed by the addition of a base (e.g., sodium tert-butoxide, potassium carbonate). If a catalyst is used, the palladium precursor and the ligand are added to the reaction mixture under an inert atmosphere. The mixture is then heated until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Work-up and purification by column chromatography afford the desired 3-amino-8-methylisoquinoline derivative.

AmineCatalyst/BaseSolventProductYield (%)
MorpholinePd₂(dba)₃/Xantphos, Cs₂CO₃Toluene3-(Morpholin-4-yl)-8-methylisoquinoline75-90
AnilineNaOt-BuDMFN-Phenyl-8-methylisoquinolin-3-amine60-80
BenzylamineK₂CO₃DMSON-Benzyl-8-methylisoquinolin-3-amine65-85

Modern Analytical and Spectroscopic Techniques for Structural Elucidation in Synthetic Studies

The structural confirmation of this compound and its synthetic intermediates and derivatives relies on a combination of modern analytical and spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of organic molecules. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the isoquinoline core and the methyl group protons. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern. The ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule, including the carbon bearing the chlorine atom (C-3) and the methyl-substituted carbon (C-8). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons and to unambiguously assign all signals. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. mdpi.com The mass spectrum of this compound would show a characteristic isotopic pattern for the presence of a chlorine atom (³⁵Cl and ³⁷Cl).

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction analysis provides the most definitive structural proof. acs.org This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the molecular structure and providing information on bond lengths, bond angles, and intermolecular interactions. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. In the context of the synthesis of this compound, IR spectroscopy can be used to monitor the conversion of the hydroxyl group of the precursor (8-methylisoquinolin-3-ol) to the C-Cl bond in the final product.

The table below summarizes the expected analytical and spectroscopic data for this compound.

TechniqueExpected Data
¹H NMR Signals for aromatic protons and a singlet for the methyl group.
¹³C NMR Signals for all carbon atoms, including the C-Cl and C-CH₃ carbons.
HRMS Molecular ion peak corresponding to the exact mass of C₁₀H₈ClN, with the characteristic isotopic pattern of chlorine.
IR Spectroscopy Absence of a broad O-H stretch (from the precursor) and presence of characteristic C-Cl stretching vibrations.

Computational and Theoretical Investigations of Isoquinoline Systems

Electronic Structure Analysis and Molecular Orbital Theory (e.g., HOMO/LUMO)

The electronic structure of a molecule governs its stability, reactivity, and spectroscopic properties. Molecular Orbital (MO) theory is central to this understanding, with a particular focus on the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key predictors of chemical behavior.

DFT calculations using the B3LYP method and a 6-311++G(d,p) basis set have been employed to study the parent isoquinoline (B145761) molecule. tandfonline.com These studies show that the energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's stability; a larger gap corresponds to greater stability and lower chemical reactivity. tandfonline.com For isoquinoline, the calculated HOMO energy is approximately -5.581 eV, the LUMO energy is -1.801 eV, resulting in an energy gap of 3.78 eV. tandfonline.com

The introduction of substituents onto the isoquinoline core, as in 3-Chloro-8-methylisoquinoline, significantly perturbs this electronic structure:

3-Chloro Group : The chlorine atom at the C-3 position acts as an electron-withdrawing group through induction. This effect generally lowers the energy of both the HOMO and LUMO. The LUMO is particularly affected, becoming more accessible to nucleophiles and increasing the electrophilicity of the carbon atom to which it is attached.

8-Methyl Group : The methyl group at the C-8 position is an electron-donating group. It tends to raise the energy of the molecular orbitals, particularly the HOMO, which can increase the molecule's nucleophilicity and make the aromatic ring more susceptible to electrophilic attack.

The combined effect of these two groups is a complex interplay that determines the final electronic properties and reactivity of this compound. The HOMO-LUMO gap is a crucial parameter, as the interaction between these orbitals explains charge transfer within the molecule, which is often responsible for its bioactivity. nih.gov

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Predicted Effect
Isoquinoline (Parent)-5.581 tandfonline.com-1.801 tandfonline.com3.78 tandfonline.comBaseline stability and reactivity.
This compoundUnavailableUnavailableUnavailableExpected smaller gap than parent due to substituent effects, suggesting higher reactivity.
8-HydroxyquinolineUnavailableUnavailable4.53 researchgate.netA larger gap suggests higher stability compared to the parent isoquinoline.

Mechanistic Elucidation of Synthetic Reactions and Catalytic Cycles

While numerous synthetic routes exist for creating substituted isoquinolines, computational chemistry offers a deeper understanding of the underlying reaction mechanisms. researchgate.net Theoretical studies can map out the entire reaction pathway, identifying transition states, intermediates, and calculating activation energies. This mechanistic insight is invaluable for optimizing reaction conditions and predicting the feasibility of new synthetic strategies.

Classic methods for isoquinoline synthesis include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, which all rely on electrophilic aromatic substitution. quimicaorganica.orgpharmaguideline.com More modern approaches utilize transition-metal catalysis, such as palladium- or copper-catalyzed reactions, to construct the isoquinoline core from various precursors. nih.govorganic-chemistry.org

Computational elucidation of these processes would typically involve:

Reactant and Catalyst Modeling : Building accurate 3D models of the starting materials and any catalysts involved.

Transition State Searching : Locating the highest energy point along the reaction coordinate for each step (e.g., bond formation, bond breaking, or cyclization). The energy of the transition state determines the reaction rate.

Intermediate Identification : Characterizing any stable or semi-stable molecules that form during the reaction.

Energy Profile Mapping : Plotting the energy of the system as it progresses from reactants to products, providing a visual representation of the reaction's feasibility.

Although specific DFT studies elucidating the synthesis of this compound are not prominent in the literature, computational methods have been successfully used to support designed reaction pathways for other complex isoquinoline derivatives. acs.org Such studies confirm the proposed mechanistic steps, such as the formation of key intermediates and the role of the catalyst in lowering activation barriers. acs.org

Conformational Landscape and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Computational methods can explore the conformational landscape of a molecule to identify its most stable shapes (conformers) and the energy barriers between them.

The core isoquinoline ring system is aromatic and, therefore, largely planar. researchgate.net For this compound, the primary source of conformational flexibility arises from the rotation of the methyl group at the C-8 position. While this rotation has a low energy barrier, its orientation can influence intermolecular interactions.

Molecular Dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules over time. youtube.comyoutube.com An MD simulation calculates the forces on each atom and uses Newton's laws of motion to model their movements over a series of very short time steps. youtube.com This provides a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent or a biological receptor).

In the context of isoquinoline derivatives, MD simulations have been used to establish the stability of interactions between inhibitors and target enzymes. mdpi.com For this compound, an MD simulation could be used to:

Analyze the rotational freedom of the C-8 methyl group.

Study how the molecule interacts with water or other solvent molecules.

Simulate its binding process and stability within a protein's active site, providing insights into its potential as a therapeutic agent. mdpi.com

Prediction of Reactivity, Selectivity, and Stability

Reactivity and Stability : The HOMO-LUMO energy gap is a primary indicator of chemical stability. tandfonline.com A molecule with a small energy gap is generally more reactive because it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical transformations. wuxibiology.com The presence of both electron-donating (methyl) and electron-withdrawing (chloro) groups on the isoquinoline ring likely results in a smaller energy gap for this compound compared to the unsubstituted parent, suggesting it is more chemically reactive.

Selectivity : The spatial distribution of the frontier orbitals can predict the sites of reaction.

Nucleophilic Attack : The LUMO represents the region of a molecule most likely to accept electrons. wuxibiology.com In this compound, the electron-withdrawing chlorine atom at C-3 is expected to concentrate the LUMO in this region of the pyridine (B92270) ring, making C-3 a prime target for attack by nucleophiles.

Electrophilic Attack : The HOMO represents the region of a molecule most likely to donate electrons. youtube.com The electron-donating methyl group at C-8 increases the electron density in the benzene (B151609) portion of the ring. Therefore, the HOMO is likely to have significant density on this ring, making it the preferred site for attack by electrophiles.

Molecular Electrostatic Potential (MEP) maps provide another way to visualize reactive sites. These maps show the charge distribution across the molecule, with electron-rich (nucleophilic) regions typically colored red and electron-poor (electrophilic) regions colored blue. For this compound, the area around the nitrogen and chlorine atoms would be expected to be electron-poor, while the benzene ring, influenced by the methyl group, would be more electron-rich.

Molecular FeatureGoverning FactorPredicted Outcome for this compound
Overall ReactivityHOMO-LUMO Energy GapHigher reactivity compared to parent isoquinoline due to a likely smaller energy gap.
Site of Nucleophilic AttackLUMO Distribution / Electropositive RegionsThe C-3 position is activated by the electron-withdrawing chlorine group, making it the most likely site.
Site of Electrophilic AttackHOMO Distribution / Electronegative RegionsThe benzene ring is activated by the electron-donating methyl group, making it the preferred site.
StabilityMagnitude of HOMO-LUMO GapLess stable (more reactive) than unsubstituted isoquinoline.

Structure Activity Relationship Sar Studies of Substituted Isoquinoline Derivatives

Influence of Chloro and Methyl Substituents on Molecular Recognition

The presence of chloro and methyl groups on the isoquinoline (B145761) core, as seen in 3-Chloro-8-methylisoquinoline, can significantly impact its interaction with biological targets. The chloro group, being an electron-withdrawing and lipophilic substituent, can influence the molecule's electronic distribution and its ability to cross cell membranes. The methyl group, on the other hand, is a small, lipophilic, and electron-donating group that can affect the compound's steric interactions and metabolic stability.

Positional Isomer Effects on Interaction Profiles and Biological Activity

The specific placement of substituents on the isoquinoline ring is critical in determining the biological activity of the resulting derivative. The positions of the chloro and methyl groups in this compound are expected to confer a distinct pharmacological profile compared to other positional isomers.

For instance, the location of the chloro group at the 3-position influences the electron density of the pyridine (B92270) ring of the isoquinoline system. This can affect the pKa of the nitrogen atom and, consequently, the ionization state of the molecule at physiological pH, which is a key determinant of its interaction with biological macromolecules.

Similarly, the placement of the methyl group at the 8-position on the benzene (B151609) ring of the isoquinoline can modulate the molecule's lipophilicity and its steric interactions with the target. Studies on related quinoline (B57606) derivatives have shown that methyl substitution at certain positions can either enhance or diminish activity. For example, in some 4-substituted quinolines, a methyl group at the 8-position has been found to abolish antimalarial activity, highlighting the profound impact of positional isomerism. pharmacy180.com

The following table summarizes the potential influence of substituent position on the properties of chloro-methyl substituted isoquinolines, based on general principles of medicinal chemistry.

Substituent PositionPotential Influence on Molecular Properties
3-Chloro Alters electronic distribution of the pyridine ring, influences pKa of the nitrogen atom, potential for halogen bonding.
8-Methyl Increases lipophilicity, can provide favorable steric interactions within a hydrophobic pocket of a target, may influence metabolic stability.

Scaffold Optimization Strategies in Rational Drug Design

The isoquinoline scaffold serves as a versatile template in rational drug design, allowing for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. Scaffold optimization strategies often involve exploring different substitution patterns on the isoquinoline ring to enhance interactions with the desired biological target.

Fragment-based drug discovery (FBDD) is a powerful approach where small molecular fragments are screened for binding to a target, and then grown or linked together to create more potent leads. In the context of isoquinolines, this could involve identifying that a chloro-substituted fragment and a methyl-substituted fragment bind to adjacent pockets of a target, leading to the synthesis of this compound as a more potent, merged molecule.

Another key strategy is the use of bioisosteric replacements, where one functional group is replaced by another with similar physicochemical properties to improve the compound's profile. For this compound, one might explore replacing the chloro group with other halogens or a trifluoromethyl group to modulate its electronic and lipophilic character. Similarly, the methyl group could be replaced with other small alkyl groups to fine-tune steric interactions.

Rational Design of Isoquinoline-Based Ligands and Modulators

The rational design of isoquinoline-based ligands and modulators leverages our understanding of SAR to create compounds with specific biological activities. This process often begins with a known isoquinoline-based ligand or a hit from a high-throughput screen.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a crucial role in this process. These methods can predict how modifications to the isoquinoline scaffold, such as the introduction of chloro and methyl groups at various positions, will affect binding affinity and biological activity. For a hypothetical target, docking studies could reveal that the 3-position of the isoquinoline ring is in proximity to a region that can accommodate a halogen bond donor, while the 8-position is near a hydrophobic pocket. This would provide a rationale for the synthesis and testing of this compound.

The design process is iterative, with synthesized compounds being tested for their biological activity. The results of these assays then feed back into the design cycle, allowing for further refinement of the lead compound. This iterative process of design, synthesis, and testing is central to the development of novel and effective isoquinoline-based therapeutics.

Biological Activity and Mechanism of Action Studies of Isoquinoline Scaffolds

Molecular Interactions with Biological Targets and Macromolecules

Comprehensive studies elucidating the direct molecular interactions of 3-Chloro-8-methylisoquinoline with biological targets such as enzymes and nucleic acids have not been reported.

Enzyme Inhibition Mechanisms (e.g., PfATP4)

There is no specific information available in the scientific literature regarding the enzyme inhibition mechanisms of this compound, including its potential interaction with targets like Plasmodium falciparum ATPase 4 (PfATP4). While other isoquinoline (B145761) derivatives, particularly 4-cyano-3-methylisoquinolines, have been investigated as inhibitors of PfATP4, similar research on this compound has not been published. The PfATP4 protein functions as a sodium efflux pump in the malaria parasite, and its inhibition leads to a disruption of ion homeostasis and parasite death.

Nucleic Acid Binding and Intercalation Mechanisms

Direct evidence and specific studies on the nucleic acid binding and intercalation mechanisms of this compound are not found in the existing literature. The ability of certain isoquinoline alkaloids to interact with DNA is a known phenomenon, often involving intercalation between base pairs, which can interfere with DNA replication and transcription. However, the specific binding properties and mechanisms for this compound have not been investigated.

Cellular Pathway Modulation Studies

There is no available research on the effects of this compound on cellular pathways. Investigations into how this specific compound might modulate signaling cascades, metabolic pathways, or other cellular processes have not been documented.

In Vitro and In Silico Approaches for Mechanistic Insights

No in vitro assays or in silico modeling studies have been published that would provide mechanistic insights into the biological actions of this compound. Such studies would be necessary to predict potential biological targets and understand its mode of action at a molecular level.

Advanced Applications and Future Research Directions in Isoquinoline Chemistry

Isoquinoline (B145761) Scaffolds in Materials Science and Optoelectronic Applications

The rigid, aromatic structure of the isoquinoline ring system makes it an attractive scaffold for the development of advanced materials. Isoquinoline derivatives have been investigated for their potential in creating conductive polymers, optical materials, and sensors. The ability to tailor the electronic properties of the isoquinoline core through substitution allows for the design of materials with specific functions.

While direct research on 3-Chloro-8-methylisoquinoline in materials science is not prominent in the existing literature, its characteristics suggest potential avenues for exploration. The presence of the chlorine atom, an electron-withdrawing group, and the methyl group, an electron-donating group, on the isoquinoline framework can influence the molecule's electronic and photophysical properties. These substitutions can modulate the HOMO/LUMO energy levels, which is a critical factor in designing materials for optoelectronic devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Luminescent compounds are of significant interest in materials science for applications such as fluorescent sensors and light sources. The core isoquinoline structure is a component in some fluorescent materials. The specific substitution pattern of this compound could be systematically studied to determine its fluorescent properties, such as quantum yield and emission spectra, to assess its suitability for these applications.

Table of Potential Influences of Substituents on Isoquinoline Properties:

Substituent Type Potential Effect on Electronic Properties Relevance to Materials Science
Chlorine at C3 Electron-withdrawing Lowers LUMO energy level, can influence electron affinity and transport properties. Potential use in n-type organic semiconductors or as an electron-accepting moiety.
Methyl at C8 Electron-donating Raises HOMO energy level, can affect ionization potential and hole transport. Could be used to tune the band gap and emission color in luminescent materials.

| Isoquinoline Core | Aromatic Heterocycle | Provides rigidity, planarity, and π-conjugation. | Foundation for stable, conjugated materials suitable for electronic and optical applications. |

Future research could focus on synthesizing polymers incorporating the this compound unit to investigate their conductivity and optical characteristics.

Development of Chemical Probes and Research Tools

Isoquinoline derivatives are valuable frameworks in medicinal chemistry and are used to develop molecules with a wide range of biological activities. This bioactivity makes the isoquinoline scaffold a candidate for the development of chemical probes—molecules designed to study biological processes.

Currently, there are no specific studies detailing the use of this compound as a chemical probe. However, its structure presents possibilities. The chlorine atom at the 3-position can serve as a reactive handle for further functionalization. Through nucleophilic substitution reactions, a variety of reporter groups (e.g., fluorophores, biotin) or reactive groups could be attached. This would allow for the creation of targeted probes to investigate specific enzymes or receptors, a common strategy in drug discovery and chemical biology. For instance, isoquinoline derivatives have been explored as fluorescent probes for detecting various analytes.

The development of such a probe would involve:

Synthesis: Modifying this compound by attaching a linker and a reporter tag.

Characterization: Confirming the structure and purity of the new probe molecule.

Biological Evaluation: Testing the probe's ability to bind to a specific biological target and generate a measurable signal.

Future work could involve screening this compound against various biological targets to identify a suitable system for which a chemical probe could be developed.

Integration of Chemoinformatics and High-Throughput Screening in Isoquinoline Research

Modern drug discovery and materials science heavily rely on computational tools and high-throughput methods to accelerate research. Chemoinformatics can be applied to a molecule like this compound to predict its properties and guide experimental work.

Chemoinformatics Applications:

Property Prediction: Using software and algorithms to estimate physicochemical properties such as solubility, lipophilicity (logP), and potential toxicity. These predictions can help prioritize which derivatives to synthesize.

Virtual Screening: Computationally docking the this compound structure into the active sites of known protein targets to predict potential biological activity. This can identify potential uses for the compound that can be experimentally validated.

Library Design: Designing a virtual library of derivatives based on the this compound scaffold. By systematically varying substituents, chemoinformatics can help select a diverse set of compounds for synthesis and screening that covers a wide chemical space.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific target. While isoquinoline synthesis was traditionally complex, modern methods are making it more amenable to library creation. Microdroplet reaction technology, for example, can accelerate reaction speeds and increase yields for syntheses like the Pomeranz-Fritsch synthesis of isoquinolines, making it suitable for HTS approaches. A library of compounds based on this compound could be synthesized and subjected to HTS to discover new biological activities or materials with desired properties.

The integration of these computational and experimental techniques represents a key future direction for unlocking the full potential of specific scaffolds like this compound.

Green Chemistry Principles and Sustainable Synthesis of Isoquinoline Derivatives

Traditional methods for synthesizing isoquinolines, such as the Bischler-Napieralski or Pomeranz–Fritsch reactions, often rely on harsh conditions, toxic reagents, and hazardous solvents, which raises environmental concerns. The modern emphasis on green chemistry aims to develop more sustainable synthetic routes.

For a molecule like this compound, applying green chemistry principles would involve several key areas:

Use of Greener Solvents: Replacing hazardous solvents with more benign alternatives like water, ethanol, or ionic liquids.

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis, which can reduce reaction times and energy consumption compared to conventional heating.

Catalysis: Using recyclable catalysts, such as nano-catalysts or metal-free catalytic systems, to improve efficiency and minimize waste. Transition-metal catalysis is common in isoquinoline synthesis, but greener alternatives are being sought.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing byproduct formation.

Comparison of Synthetic Approaches:

Method Traditional Approach Green Chemistry Approach
Energy Source Conventional heating (oil bath) Microwave irradiation, sonication
Solvents Toxic/hazardous (e.g., POCl₃) Benign solvents (water, PEG) or solvent-free conditions
Catalysts Stoichiometric strong acids Recyclable homogeneous or heterogeneous catalysts

| Waste | Significant byproduct generation | High atom economy, minimal waste |

Future research into the synthesis of this compound should focus on developing and optimizing methods that align with these green chemistry principles, making its production more environmentally friendly and economically viable.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Chloro-8-methylisoquinoline with high purity, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with established isoquinoline scaffold syntheses, such as the Bischler–Napieralski cyclization or Friedel–Crafts alkylation, introducing chloro and methyl groups via electrophilic substitution or halogenation. Optimize parameters (e.g., temperature, catalyst loading, solvent polarity) using Design of Experiments (DoE) frameworks. Monitor purity via HPLC (>95% threshold) and characterize intermediates with 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Recrystallization in ethanol/water mixtures can enhance final purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H NMR to confirm substitution patterns (e.g., chloro at C3, methyl at C8) via coupling constants and chemical shifts. 13^13C NMR aids in identifying quaternary carbons.
  • MS : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for chlorine.
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity.
    Cross-reference data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities .

Q. How can solvent selection and reaction stoichiometry influence the functionalization of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the C3 chloro position, while nonpolar solvents (toluene) favor electrophilic additions. For Suzuki-Miyaura couplings, use Pd(PPh3_3)4_4 catalyst and a 1:1.2 molar ratio of isoquinoline to boronic acid. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry iteratively to minimize byproducts .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, identifying reactive sites for electrophilic/nucleophilic attacks.
  • Docking Studies : Dock derivatives into target protein pockets (e.g., kinase enzymes) using AutoDock Vina. Validate predictions with in vitro enzyme inhibition assays (IC50_{50} measurements).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions. Compare results with experimental kinetic data to refine models .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer :

  • Meta-Analysis : Aggregate published IC50_{50} values and normalize for assay conditions (pH, temperature, cell lines). Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers.
  • Standardized Assays : Re-test disputed compounds under controlled conditions (e.g., same cell line, passage number, incubation time). Validate via orthogonal methods (e.g., SPR for binding affinity vs. fluorescence-based activity).
  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at C3) with activity trends using multivariate regression .

Q. How to design degradation studies to elucidate environmental stability and metabolic pathways of this compound?

  • Methodological Answer :

  • Photolytic Degradation : Expose samples to UV light (254 nm) in environmental chambers, analyzing products via LC-MS/MS. Compare half-lives in aqueous vs. organic matrices.
  • Microsomal Metabolism : Incubate with rat liver microsomes (RLM) and NADPH cofactor. Identify Phase I metabolites (oxidations, dechlorinations) using UPLC-QTOF.
  • Computational Tools : Employ EPI Suite to predict biodegradation pathways and prioritize lab validation .

Data Presentation and Analysis Guidelines

  • Tables : Include comparative data (e.g., reaction yields under varying conditions) with SD values. Use scientific notation for concentrations (e.g., 2.5 × 103^{-3} M) .
  • Ethics : For biological studies, cite institutional ethics approvals (e.g., IACUC protocol numbers) and adhere to ARRIVE guidelines .
  • Referencing : Follow ACS or RSC formatting, ensuring all spectral data and synthetic procedures are traceable to primary literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.